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This technical support center provides researchers, scientists, and drug development

professionals with practical guidance and troubleshooting solutions for enhancing the oral

bioavailability of poorly soluble oxicam drugs, such as meloxicam, piroxicam, and tenoxicam.

Oxicams are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are effective in

treating inflammatory conditions but often exhibit poor aqueous solubility, which can limit their

therapeutic efficacy.[1][2][3] This guide focuses on three primary formulation strategies: solid

dispersions, nanoparticle systems, and co-crystallization.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of oxicam drugs?

The primary challenge for oxicam drugs like meloxicam, piroxicam, and tenoxicam is their poor

aqueous solubility.[1][3][4] According to the Biopharmaceutics Classification System (BCS),

many oxicams are classified as Class II drugs, meaning they have high permeability but low

solubility.[2][5] This poor solubility can lead to a slow dissolution rate in the gastrointestinal

tract, resulting in delayed onset of action, variable absorption, and suboptimal bioavailability.[4]

[5][6]

Q2: Which techniques are most effective for enhancing the bioavailability of oxicams?

Several techniques have proven effective in improving the solubility and, consequently, the

bioavailability of oxicam drugs. The most commonly employed and successful methods include:
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Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix to enhance

wettability and dissolution.[3][7][8][9]

Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range

increases the surface area, leading to faster dissolution and improved absorption.[6][10][11]

[12]

Co-crystallization: This technique involves creating a multi-component crystal with a co-

former, which can alter the physicochemical properties of the drug, including its solubility and

dissolution rate.[1][2][5][13]

Q3: How do solid dispersions improve the bioavailability of oxicams?

Solid dispersions enhance bioavailability primarily by:

Reducing particle size to a molecular level within a hydrophilic carrier.

Converting the crystalline drug into a more soluble, higher-energy amorphous form.[14]

Improving the wettability of the hydrophobic drug by surrounding it with a hydrophilic carrier.

[9]

Common carriers used for oxicam solid dispersions include polyethylene glycols (PEGs),

polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[3][7][15]

Q4: What is the impact of particle size in nanoparticle formulations on oxicam bioavailability?

For nanoparticle formulations of oxicams, a smaller particle size generally leads to a significant

increase in bioavailability.[11] Studies on meloxicam nanocrystals have shown that reducing

the particle size increases the cumulative transport across Caco-2 cell models and results in a

higher area under the plasma concentration-time curve (AUC) in vivo.[11][12] For instance,

meloxicam nanocrystals with a size of approximately 205 nm showed a 3.58-fold greater AUC

compared to larger microparticles.[11][12]

Q5: How does co-crystallization enhance the solubility of oxicams?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 18 Tech Support

https://oamjms.eu/index.php/mjms/article/download/9553/7354/89678
https://pubmed.ncbi.nlm.nih.gov/31837256/
https://www.scielo.br/j/bjps/a/rzMg4JffpXQnCSnddhnXrhR/?lang=en
https://brieflands.com/journals/ijpr/articles/128292.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658985/
https://www.mdpi.com/2227-9059/11/10/2662
https://www.mdpi.com/1420-3049/27/2/421
https://pubmed.ncbi.nlm.nih.gov/35056734/
https://pubs.acs.org/doi/abs/10.1021/cg4000457
https://pmc.ncbi.nlm.nih.gov/articles/PMC8303568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5651061/
https://ouci.dntb.gov.ua/en/works/7BwzoY34/
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Challenges_in_Sudoxicam_Oral_Bioavailability.pdf
https://brieflands.com/journals/ijpr/articles/128292.pdf
https://oamjms.eu/index.php/mjms/article/download/9553/7354/89678
https://pubmed.ncbi.nlm.nih.gov/31837256/
https://www.benchchem.com/pdf/Overcoming_meloxicam_sodium_solubility_issues_in_aqueous_solutions.pdf
https://www.mdpi.com/1420-3049/27/2/421
https://www.mdpi.com/1420-3049/27/2/421
https://pubmed.ncbi.nlm.nih.gov/35056734/
https://www.mdpi.com/1420-3049/27/2/421
https://pubmed.ncbi.nlm.nih.gov/35056734/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-crystallization modifies the crystal lattice of the oxicam, creating a new solid form with

different physicochemical properties.[2][5] By pairing the oxicam with a suitable co-former

(often a pharmaceutically acceptable carboxylic acid or other small molecule), the resulting co-

crystal can exhibit significantly improved aqueous solubility and dissolution rates compared to

the parent drug.[1][13][16] For example, a tenoxicam–resorcinol co-crystal exhibited a 10-fold

increase in solubility compared to tenoxicam alone.[1]
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Problem Possible Cause(s) Troubleshooting Steps

Low Dissolution Enhancement Inadequate polymer selection.

Screen various hydrophilic

polymers (e.g., PEGs of

different molecular weights,

PVPs, HPMC) to identify the

most compatible and effective

carrier.[14]

Incorrect drug-to-carrier ratio.

Optimize the drug-to-carrier

ratio; higher polymer

concentrations often lead to

better dissolution but may

affect drug loading.[3][7]

Inefficient preparation method.

Compare different preparation

methods such as solvent

evaporation, fusion (melting),

and co-grinding. The solvent

evaporation method often

results in a more uniform

dispersion.[9][17]

Drug Recrystallization during

Storage

The amorphous form is

thermodynamically unstable.

Select polymers that have a

high glass transition

temperature (Tg) to restrict

molecular mobility.

Inappropriate storage

conditions (high temperature

or humidity).

Store the solid dispersion in a

cool, dry place, preferably with

a desiccant.

Insufficient interaction between

drug and carrier.

Choose a carrier that can form

hydrogen bonds with the

oxicam molecule to stabilize

the amorphous form.[7]

Poor Powder Flow and

Compressibility

Unfavorable particle

morphology or size distribution.

Incorporate glidants and other

excipients during formulation.

Consider granulation of the
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solid dispersion to improve

flow properties.

Nanoparticle Formulations
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Problem Possible Cause(s) Troubleshooting Steps

Wide Particle Size Distribution

(High Polydispersity Index -

PDI)

Inadequate homogenization or

sonication.

Optimize the duration and

intensity of homogenization or

sonication.[10]

Inappropriate stabilizer

concentration.

Adjust the concentration of the

stabilizer (e.g., chitosan, PVA)

to ensure adequate surface

coverage of the nanoparticles.

[6][18]

Particle Aggregation
Insufficient surface charge (low

Zeta Potential).

For electrostatic stabilization,

ensure the zeta potential is

sufficiently high (typically > |30|

mV). This can be adjusted by

changing the pH or the

type/concentration of the

stabilizer.[6]

Inappropriate drying method.

For solid nanoparticle

formulations, consider freeze-

drying with a cryoprotectant to

prevent aggregation during

water removal.[18]

Low Drug Entrapment

Efficiency

Drug partitioning into the

external phase during

preparation.

Optimize the formulation

parameters, such as the

organic-to-aqueous phase

ratio in emulsion-based

methods.[19]

Poor affinity between the drug

and the polymer.

Select a polymer with a higher

affinity for the oxicam. For

example, in chitosan

nanoparticles, the electrostatic

interaction between the

cationic chitosan and anionic

meloxicam is crucial.[20]
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Problem Possible Cause(s) Troubleshooting Steps

Failure to Form Co-crystals Incompatible co-former.

Screen a variety of co-formers

with complementary functional

groups that can form robust

hydrogen bonds with the

oxicam molecule (e.g.,

carboxylic acids, phenols).[1]

[16]

Unsuitable crystallization

method.

Experiment with different co-

crystallization techniques such

as dry grinding, solvent-drop

grinding, and solution

crystallization from various

solvents.[5][21]

Co-crystal Dissociation in

Solution ("Spring and

Parachute" Effect)

The co-crystal is a metastable

form.

While this can lead to

temporarily high

supersaturation (the "spring"),

rapid conversion to the less

soluble parent drug can occur.

Investigate the use of

precipitation inhibitors in the

formulation to prolong the

supersaturated state (the

"parachute").[2]

pH of the dissolution medium.

Evaluate co-crystal stability

across a range of pH values,

as some co-crystals may

dissociate at certain pH levels.

[1][5]

Inconsistent Results
Polymorphism of the co-

crystal.

Characterize the solid form

thoroughly using techniques

like PXRD and DSC to identify

and control for different

polymorphic forms.[2]
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Data Summary Tables
Table 1: Enhancement of Oxicam Solubility and Dissolution via Solid Dispersions

Oxicam Carrier(s)
Drug:Carrie
r Ratio

Method

Solubility/Di
ssolution
Enhanceme
nt

Reference

Meloxicam
HPMC &

Nicotinamide
1:2:1

Solvent

Evaporation

3.59-fold

increase in

solubility

[7]

Meloxicam
PEG 6000 &

SLS

150mg:350m

g:75mg

Solvent

Evaporation

97.45%

dissolution in

60 min

[17]

Meloxicam

Poloxamer

188 &

Crospovidone

1:4:0 Melting

Highest drug

content

(94.1%)

[8]

Tenoxicam HPMC 1:2
Freeze-

Drying

8-fold

increase in

solubility

[3]

Table 2: Bioavailability Enhancement of Oxicams using Nanoparticle Formulations
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Oxicam
Formulation
Type

Average
Particle Size

Key Finding Reference

Meloxicam

Chitosan-

encapsulated

Nanoparticles

110-220 nm

AUC was 5-fold

higher than plain

meloxicam

[6]

Meloxicam
PLGA

Nanoparticles
122-194 nm

Uniform and

stable

nanoparticles

[10]

Meloxicam Nanocrystals 204.9 nm

AUC was 3.58-

fold greater than

larger particles

[11][12]

Piroxicam
PCL

Nanoparticles
102.7 nm

High

encapsulation

efficiency

(92.83%)

[19]

Table 3: Improvement in Physicochemical Properties of Oxicams through Co-crystallization
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Oxicam Co-former Molar Ratio
Key
Improvement

Reference

Tenoxicam Resorcinol 1:1
10-fold increase

in solubility
[1]

Tenoxicam Piperazine 1:0.5
5.5-fold increase

in solubility
[1]

Piroxicam Sodium Acetate 1:1

Faster

disintegration

and greater

dissolution rate

[5]

Meloxicam Aspirin 1:1
Superior kinetic

solubility
[4]

Meloxicam
Carboxylic Acids

(various)
N/A

Formation of 19

new

pharmaceutical

co-crystals

[16]

Experimental Protocols
Protocol 1: Preparation of Meloxicam Solid Dispersion
(Solvent Evaporation Method)

Selection of Carrier: Choose a hydrophilic carrier such as PEG 6000 or HPMC.

Dissolution: Dissolve meloxicam and the selected carrier in a suitable organic solvent (e.g.,

methanol, N,N-dimethyl formamide) in a predetermined drug-to-carrier ratio (e.g., 1:4).[7][9]

Solvent Evaporation: Remove the solvent using a rotary evaporator or by heating under

vacuum at a controlled temperature (e.g., 60°C) until a dry mass is formed.[9]

Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it

through a sieve to obtain a uniform particle size.[9]

Storage: Store the resulting powder in a desiccator to prevent moisture absorption.
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Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry

(DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state, and Fourier-

Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions.[1][3][7]

Protocol 2: Preparation of Piroxicam-Loaded PCL
Nanoparticles (Emulsion-Solvent Evaporation)

Organic Phase Preparation: Dissolve piroxicam and poly-ε-caprolactone (PCL) in a water-

immiscible organic solvent like dichloromethane.

Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as

polyvinyl alcohol (PVA).

Emulsification: Add the organic phase to the aqueous phase under high-speed

homogenization or sonication to form an oil-in-water (o/w) emulsion.[10][19]

Solvent Evaporation: Stir the emulsion at room temperature under vacuum to evaporate the

organic solvent, leading to the precipitation of the nanoparticles.

Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with

deionized water to remove excess stabilizer, and then resuspend them.

Drying (Optional): For a solid formulation, freeze-dry the nanoparticle suspension using a

cryoprotectant.

Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential

using dynamic light scattering (DLS).[6] Measure the encapsulation efficiency using UV-Vis

spectrophotometry after separating the encapsulated and free drug.

Protocol 3: Preparation of Tenoxicam Co-crystals (Dry
Grinding Method)

Component Selection: Select a suitable co-former (e.g., resorcinol, benzoic acid).[1]

Mixing: Accurately weigh stoichiometric amounts of tenoxicam and the co-former.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 18 Tech Support

https://pubs.acs.org/doi/abs/10.1021/cg4000457
https://oamjms.eu/index.php/mjms/article/download/9553/7354/89678
https://pubmed.ncbi.nlm.nih.gov/31837256/
https://www.mdpi.com/2227-9059/11/10/2662
https://pmc.ncbi.nlm.nih.gov/articles/PMC7034065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658985/
https://pubs.acs.org/doi/abs/10.1021/cg4000457
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grinding: Place the mixture in a mortar and pestle or a ball mill and grind for a specified

period (e.g., 30-60 minutes).[5]

Characterization: Analyze the resulting powder using PXRD to confirm the formation of a

new crystalline phase, distinct from the starting materials.[1] Use DSC to identify a new

melting point for the co-crystal.[1][5] FTIR spectroscopy can be used to observe shifts in

vibrational frequencies, indicating the formation of new intermolecular interactions (e.g.,

hydrogen bonds).[1]

Visualizations

Preparation

Characterization

1. Dissolve Drug
& Carrier in Solvent

2. Solvent Evaporation
(Rotary Evaporator)

3. Drying
(Vacuum Oven)

4. Pulverization
& Sieving

Solid Dispersion
Powder

DSC (Amorphicity)

PXRD (Crystallinity)

FTIR (Interactions)

Dissolution Testing

Click to download full resolution via product page

Caption: Workflow for Solid Dispersion Preparation and Characterization.
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Nanoparticle Preparation (Emulsion-Solvent Evaporation)
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Caption: Workflow for Nanoparticle Preparation and Characterization.
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Caption: Relationship between Solubility and Bioavailability Enhancement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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